Fmoc-L-2-Iodotyrosine
CAS No.:
Cat. No.: VC17600402
Molecular Formula: C24H20INO5
Molecular Weight: 529.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20INO5 |
|---|---|
| Molecular Weight | 529.3 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2-iodophenyl)propanoic acid |
| Standard InChI | InChI=1S/C24H20INO5/c25-21-12-15(27)10-9-14(21)11-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22,27H,11,13H2,(H,26,30)(H,28,29)/t22-/m0/s1 |
| Standard InChI Key | UAVWFAFIRLEPJJ-QFIPXVFZSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)O)I)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)O)I)C(=O)O |
Introduction
Structural and Chemical Properties
Fmoc-L-2-Iodotyrosine (IUPAC: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2-iodophenyl)propanoic acid) features a molecular formula of C₂₄H₂₀INO₅ and a molecular weight of 529.3 g/mol . The iodine atom at the 2-position of the tyrosine aromatic ring distinguishes it from the more commonly studied 3-iodo isomer. This positional difference significantly influences its electronic properties and reactivity, particularly in cross-coupling reactions .
The Fmoc group protects the α-amino group, enabling compatibility with SPPS protocols, while the tert-butyl (tBu) ether protects the phenolic hydroxyl group during synthesis . Orthogonal deprotection strategies allow selective removal of these groups, facilitating sequential modifications.
Synthesis and Optimization
Synthetic Route
The synthesis of Fmoc-L-2-Iodotyrosine follows a two-step process from commercially available Fmoc-Tyr(tBu)-OH (Scheme 1) :
-
Iodination: Fmoc-Tyr(tBu)-OH undergoes electrophilic aromatic substitution using iodine (1.2 equiv.) and silver sulfate (Ag₂SO₄, 1.2 equiv.) in methanol. This step introduces the iodine atom while preserving the acid-sensitive tBu group.
-
Ester Hydrolysis: The methyl ester intermediate is hydrolyzed using lithium hydroxide (LiOH) to yield the free carboxylic acid.
Table 1: Synthesis Yields and Conditions
The choice of Ag₂SO₄ over traditional iodinating agents like bis(pyridine)iodinium tetrafluoroborate (IPy₂BF₄) prevents premature deprotection of the tBu group . X-ray crystallography confirms iodination at the 2-position, with hydrogen-bonding interactions stabilizing the iodinated aromatic ring .
Reactivity and Functionalization
Suzuki-Miyaura Cross-Coupling
Fmoc-L-2-Iodotyrosine serves as a substrate for palladium-catalyzed Suzuki-Miyaura reactions, enabling the synthesis of bi-aryl tyrosine derivatives. For example, coupling with phenylboronic acid yields a biphenyl product in 40% yield (Scheme 2) . The iodine atom’s position directs regioselectivity, with the 2-iodo isomer exhibiting slower reaction kinetics compared to the 3-iodo analog due to steric hindrance .
Table 2: Comparative Reactivity of Iodotyrosine Isomers
| Isomer | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| 2-Iodo | 0.15 | 40 |
| 3-Iodo | 0.23 | 58 |
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The orthogonally protected Fmoc and tBu groups allow seamless incorporation of Fmoc-L-2-Iodotyrosine into peptide chains. After SPPS, the tBu group is removed with trifluoroacetic acid (TFA), exposing the phenolic hydroxyl for post-synthetic modifications .
Radical-Directed Dissociation (RDD)
Iodotyrosine derivatives enable RDD in mass spectrometry for peptide sequencing. Photodissociation at 266 nm generates tyrosine-centered radicals, producing characteristic a-, x-, and z-ions for structural elucidation . The 2-iodo configuration alters fragmentation patterns compared to 3-iodo analogs, offering unique diagnostic ions .
Comparison with Analogous Compounds
Fmoc-L-3-Iodotyrosine
The 3-iodo isomer (PubChem CID: 10875104) shares identical functional groups but differs in iodine placement . This positional variance impacts:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume